molecular formula C13H23IO2 B12584494 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- CAS No. 646523-15-1

1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)-

Cat. No.: B12584494
CAS No.: 646523-15-1
M. Wt: 338.22 g/mol
InChI Key: WIFKIYDIYRBUBI-RYUDHWBXSA-N
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Description

1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms. The presence of iodine, dimethyl, and pentenyl groups adds to its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- typically involves multiple steps:

    Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols or hydroxy ethers.

    Introduction of the Iodoethyl Group: This step often involves the use of iodine and a suitable alkylating agent under controlled conditions.

    Addition of Dimethyl and Pentenyl Groups: These groups can be introduced through various alkylation and addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The iodine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a nitrile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Could be explored for its potential therapeutic properties.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting cellular pathways and processes. The presence of the iodine atom could facilitate interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane, 4-(2-chloroethyl)-2,2-dimethyl-6-(4-pentenyl)-: Similar structure but with a chlorine atom instead of iodine.

    1,3-Dioxane, 4-(2-bromoethyl)-2,2-dimethyl-6-(4-pentenyl)-: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- makes it unique compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

646523-15-1

Molecular Formula

C13H23IO2

Molecular Weight

338.22 g/mol

IUPAC Name

(4R,6S)-4-(2-iodoethyl)-2,2-dimethyl-6-pent-4-enyl-1,3-dioxane

InChI

InChI=1S/C13H23IO2/c1-4-5-6-7-11-10-12(8-9-14)16-13(2,3)15-11/h4,11-12H,1,5-10H2,2-3H3/t11-,12-/m0/s1

InChI Key

WIFKIYDIYRBUBI-RYUDHWBXSA-N

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)CCI)CCCC=C)C

Canonical SMILES

CC1(OC(CC(O1)CCI)CCCC=C)C

Origin of Product

United States

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